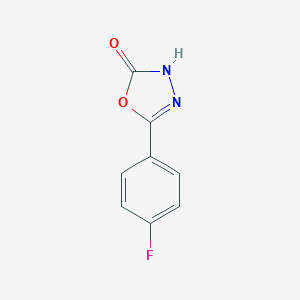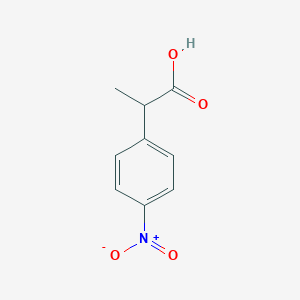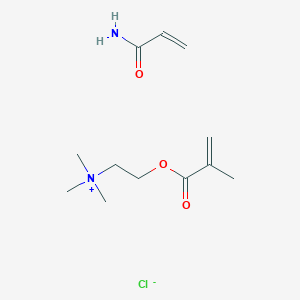
3-(4-Methoxyphenoxy)propanol
Vue d'ensemble
Description
3-(4-Methoxyphenoxy)propanol is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenoxy)propanol is represented by the SMILES string COc1ccc(OCCCO)cc1 . This indicates that it contains a methoxy group (OCH3) attached to a benzene ring, which is further connected to a propanol group via an ether linkage.Chemical Reactions Analysis
While specific chemical reactions involving 3-(4-Methoxyphenoxy)propanol are not detailed in the search results, it is known to participate in β-alkylation of 1-phenylethanol .Physical And Chemical Properties Analysis
3-(4-Methoxyphenoxy)propanol is a solid substance . Its empirical formula is C10H14O3, and it has a molecular weight of 182.22 .Applications De Recherche Scientifique
Oxidation Study : Shi et al. (2009) conducted a kinetic study on the oxidation of 3-(4-methoxyphenoxy)-1,2-propanediol (MPPD), identifying its major oxidation product as 3-(4-methoxyphenoxy)-2-ketone-1-propanol. They proposed a mechanism involving the formation of a periodato–Ag(III)–MPPD complex in an aqueous alkaline medium (Shi, Kang, Shen, & Sun, 2009).
Pyrolytic Cleavage Study : Watanabe, Kawamoto, & Saka (2009) explored the radical chain reactions in pyrolytic cleavage of ether linkages in lignin model dimers and a trimer. They found significant differences in the reaction mechanisms and temperatures for phenolic and non-phenolic types (Watanabe, Kawamoto, & Saka, 2009).
Enantioselective Determination : A study by He et al. (2017) focused on the enantioselective determination of a novel antihypertensive agent in rat plasma and tissues, which is structurally similar to 3-(4-Methoxyphenoxy)propanol. Their work involved developing a sensitive liquid chromatography method for quantification (He et al., 2017).
Photoenolization Study : Konosonoks et al. (2005) investigated the photoenolization of 2-(2-methyl benzoyl) benzoic acid, methyl ester, and its effects in different solvents, including 2-propanol. Their findings contribute to the understanding of photoreactions involving similar compounds (Konosonoks et al., 2005).
Lignin Model Glycosides : Helm et al. (1997) developed synthetic protocols for lignin model glycosides, exploring the preparation and optical resolution of compounds structurally related to 3-(4-Methoxyphenoxy)propanol (Helm, Toikka, Li, & Brunow, 1997).
Synthesis Study : Pepper, Sundaram, & Dyson (1971) presented an improved synthesis method for dihydroconiferyl alcohol and dihydrosinapyl alcohol, compounds related to 3-(4-Methoxyphenoxy)propanol (Pepper, Sundaram, & Dyson, 1971).
Metoprolol Tartrate Analysis : Ersoy & Kocaman (1991) detailed a method for determining metoprolol tartrate, a compound structurally similar to 3-(4-Methoxyphenoxy)propanol, using ion-pair extraction with bromothymol blue (Ersoy & Kocaman, 1991).
Reactions in Aqueous Solutions : A study by Li & Lundquist (2001) investigated the reactions of a β-aryl ether lignin model compound in aqueous solutions, providing insights into the behavior of similar compounds under heat and aqueous conditions (Li & Lundquist, 2001).
Propriétés
IUPAC Name |
3-(4-methoxyphenoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPCMSDCGYUKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307324 | |
| Record name | 3-(4-Methoxyphenoxy)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenoxy)propanol | |
CAS RN |
118943-21-8 | |
| Record name | 3-(4-Methoxyphenoxy)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B51964.png)
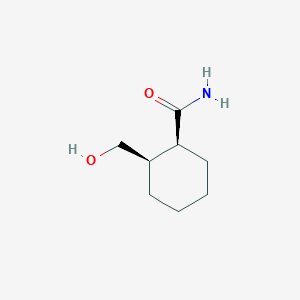
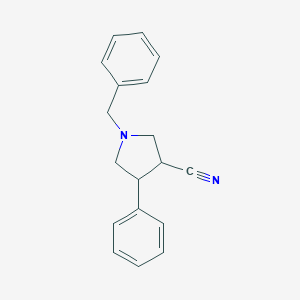
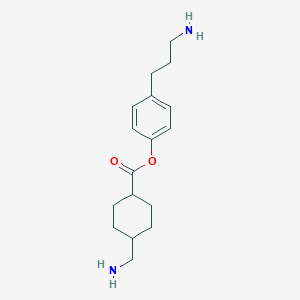
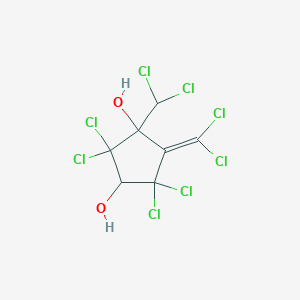
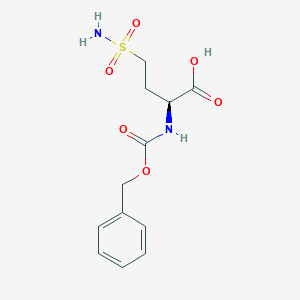
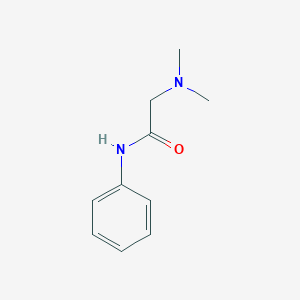
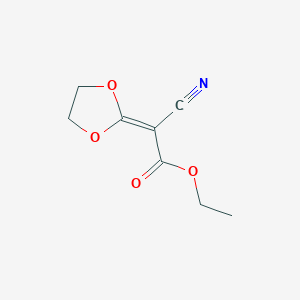
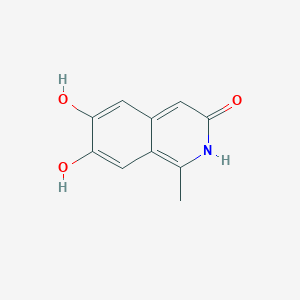
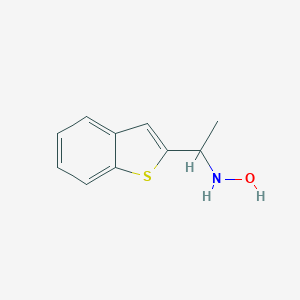
![Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]-](/img/structure/B51980.png)
